

amoxicilloic acid CAS number and molecular formula

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Compound of Interest

Compound Name: **Amoxicilloic acid**

Cat. No.: **B1205715**

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An In-depth Technical Guide to Amoxicilloic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **amoxicilloic acid**, the primary hydrolytic degradation product of the widely used antibiotic, amoxicillin. Understanding the properties and behavior of **amoxicilloic acid** is critical for stability studies, impurity profiling, and investigating allergic reactions related to amoxicillin.

Core Chemical and Physical Properties

Amoxicilloic acid is formed through the hydrolysis of the β -lactam ring in amoxicillin, a process that renders the molecule inactive against bacteria.^{[1][2]} This degradation can occur under acidic conditions, particularly at a pH below 2.^[1]

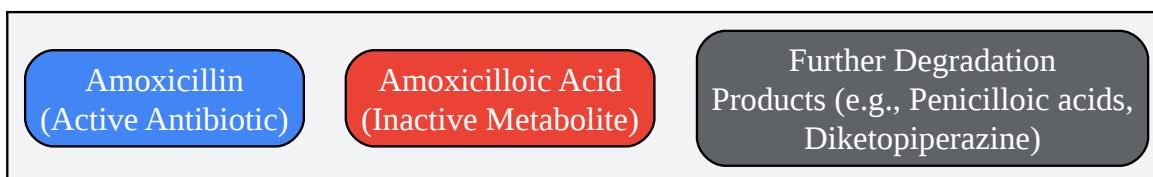
Table 1: Key Identifiers and Physicochemical Properties of **Amoxicilloic Acid**

Property	Value	Source(s)
CAS Number	42947-63-7 (PubChem), 57457-65-5 (Commercial Suppliers)	[3][4][5][6]
Molecular Formula	$C_{16}H_{21}N_3O_6S$	[3][4][5]
Molecular Weight	383.42 g/mol	[3][4][5][7]
IUPAC Name	(2R,4S)-2-[(R)-[(2R)-2-amino- 2-(4- hydroxyphenyl)acetyl]amino]- carboxymethyl]-5,5-dimethyl- 1,3-thiazolidine-4-carboxylic acid	[3]
Synonyms	Amoxicilloic acid, Amoxipenicilloic Acid	[3]
Monoisotopic Mass	383.11510657 Da	[3]

Note: Discrepancies in CAS numbers can exist between different databases and commercial suppliers. The provided numbers are the most commonly cited.

Formation and Degradation Pathway

The principal pathway for the formation of **amoxicilloic acid** is the cleavage of the amide bond within the four-membered β -lactam ring of amoxicillin. This reaction is primarily facilitated by hydrolysis.



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Role in Penicillin Allergy

Amoxicilloic acid, as a penicilloic acid derivative, is recognized as a key player in allergic reactions to penicillin-class antibiotics.^[3] When the β -lactam ring of amoxicillin opens, the resulting **amoxicilloic acid** can act as a hapten. It covalently binds to host proteins, forming an immunogenic complex that can trigger an IgE-mediated immune response in sensitized individuals.^{[8][9]} This response can manifest as symptoms ranging from mild hives to severe anaphylaxis.^{[9][10]} While penilloic acid has been identified as a chief culprit in non-IgE mediated reactions, the family of penicilloic acids, including **amoxicilloic acid**, are significant allergenic determinants.^{[3][11]}

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Experimental Protocols

This protocol outlines a general methodology for the detection and quantification of **amoxicilloic acid** as an impurity or metabolite, adapted from common practices in pharmaceutical analysis.^{[12][13]}

Objective: To quantify the concentration of **amoxicilloic acid** in a given sample (e.g., bulk drug substance, biological fluid).

Materials:

- Reference standard of **Amoxicilloic Acid**
- High-purity water
- Acetonitrile (HPLC grade)
- Formic acid (or other suitable mobile phase modifier)
- Sample matrix
- Solid Phase Extraction (SPE) cartridges (e.g., OASIS HLB), if required for cleanup^[12]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[12]

Methodology:

- Standard Preparation:
 - Prepare a stock solution of **amoxicilloic acid** reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
 - Perform serial dilutions from the stock solution to create a calibration curve with a series of known concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).
- Sample Preparation:
 - Accurately weigh or measure the sample.
 - Extract **amoxicilloic acid** using an appropriate solvent or buffer (e.g., phosphate buffer). [12]
 - If the matrix is complex (e.g., animal tissue, plasma), perform a sample cleanup step. This may involve protein precipitation followed by Solid Phase Extraction (SPE) to remove interfering substances.[12]
 - Evaporate the cleaned extract to dryness under nitrogen and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).[13]
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: A time-programmed gradient from high aqueous to high organic content to elute the analyte.

- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor for specific precursor-to-product ion transitions for **amoxicilloic acid**. These must be determined empirically using the reference standard.
- Data Analysis:
 - Integrate the peak area for the **amoxicilloic acid** MRM transition in both the standards and the samples.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **amoxicilloic acid** in the samples by interpolating their peak areas from the calibration curve.

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